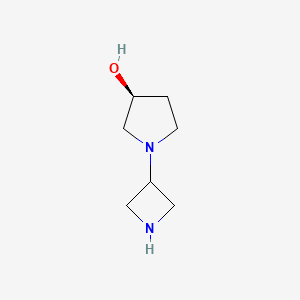
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol is a chiral compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure comprising an azetidine ring fused with a pyrrolidine ring, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azetidine derivatives with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the azetidine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted azetidine or pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
®-1-Azetidin-3-ylpyrrolidin-3-ol: The enantiomer of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, with similar but distinct biological activities.
1-Azetidin-3-ylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.
3-Azetidinylpyrrolidine: A structural isomer with variations in the position of functional groups, leading to different applications and effects.
Uniqueness: this compound stands out due to its chiral nature and the presence of both azetidine and pyrrolidine rings, which confer unique chemical reactivity and biological activity. Its specific stereochemistry plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3S)-1-(azetidin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2/t7-/m0/s1 |
InChI Key |
WPHKSKAWLZGADW-ZETCQYMHSA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)C2CNC2 |
Canonical SMILES |
C1CN(CC1O)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















